

Comprehensive Physicochemical Profiling: (S)-2-O-Tolylmorpholine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (S)-2-O-Tolylmorpholine

Cat. No.: B13064414

[Get Quote](#)

Executive Summary

(S)-2-O-Tolylmorpholine (also known as (S)-2-(2-methylphenyl)morpholine) is a chiral morpholine derivative structurally related to phenmetrazine. As a secondary amine acting as a norepinephrine reuptake inhibitor (NRI), its physicochemical behavior is governed by the ionization of the morpholine nitrogen and the lipophilicity of the o-tolyl moiety.

Accurate determination of Solubility and Lipophilicity (LogP/LogD) is critical for predicting:

- Blood-Brain Barrier (BBB) Penetration: Optimal LogP for CNS drugs is typically 2.0–3.5.
- Oral Bioavailability: Dependent on dissolution rate (solubility) and membrane permeability (LogD).[1]
- Formulation Strategy: Selection of salt forms vs. free base.

This guide provides a validated workflow to experimentally determine these parameters, utilizing theoretical baselines to optimize assay conditions.

Physicochemical Profile & Theoretical Baselines

Before initiating wet-lab experiments, we must establish the theoretical boundaries to select appropriate concentration ranges and buffers.

Structural Properties[2][3]

- Chemical Name: (S)-2-(2-methylphenyl)morpholine
- Molecular Formula: C₁₁H₁₅NO
- Molecular Weight: 177.25 g/mol [2]
- Stereochemistry: (S)-enantiomer (active pharmacophore for many NRIs).

Predicted Parameters (Hypothesis Generation)

Based on fragment-based QSAR modeling of structural analogs (e.g., 2-phenylmorpholine, Phenmetrazine):

| Parameter | Predicted Value | Rationale | Impact on Protocol |
|------------------|-----------------|--|--|
| pKa (Base) | 7.8 – 8.2 | Morpholine ring (pKa ~8.3) slightly acidified by the aryl group. | Compound is >90% ionized (cationic) at pH 7.4. |
| LogP (Neutral) | 1.6 – 1.9 | Phenyl (+1.9) + Methyl (+0.5) + Morpholine (-0.86). | Moderate lipophilicity; suitable for RP-HPLC methods. |
| LogD (pH 7.4) | 0.8 – 1.2 | Reduced effective lipophilicity due to ionization. | Aqueous phase concentration will be significant; requires sensitive detection. |
| Solubility (Int) | ~0.5 - 2 mg/mL | Free base is sparingly soluble; Salt forms (HCl) are highly soluble. | Ensure pH control to distinguish intrinsic solubility from salt solubility. |

Methodology 1: Thermodynamic Solubility

Determination

Objective: Determine the equilibrium solubility of **(S)-2-O-Tolylmorpholine** in physiologically relevant buffers. Standard: "Shake-Flask" Method (Gold Standard).

Materials

- Test Compound: **(S)-2-O-Tolylmorpholine** (Solid, Free Base or Salt). Note: If using Salt, record counter-ion.
- Buffers:
 - pH 1.2 (0.1 N HCl) – Simulating Gastric Fluid.
 - pH 6.8 (Phosphate Buffer) – Simulating Intestinal Fluid.
 - pH 7.4 (PBS) – Simulating Plasma.
- Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS/MS.

Experimental Workflow

Step 1: Saturation

- Weigh 2–5 mg of compound into a 2 mL glass vial.
- Add 500 μ L of the respective buffer.
- Check for undissolved solid. If fully dissolved, add more compound until a suspension (solid precipitate) is visible. Crucial: Thermodynamic solubility requires excess solid.

Step 2: Equilibration

- Seal vials and place on an orbital shaker at 25°C (\pm 0.5°C).
- Agitate at 300 RPM for 24 hours.

- Optimization: For chiral compounds, ensure no racemization occurs at extreme pH (check enantiomeric excess if $\text{pH} < 2$ for prolonged periods).

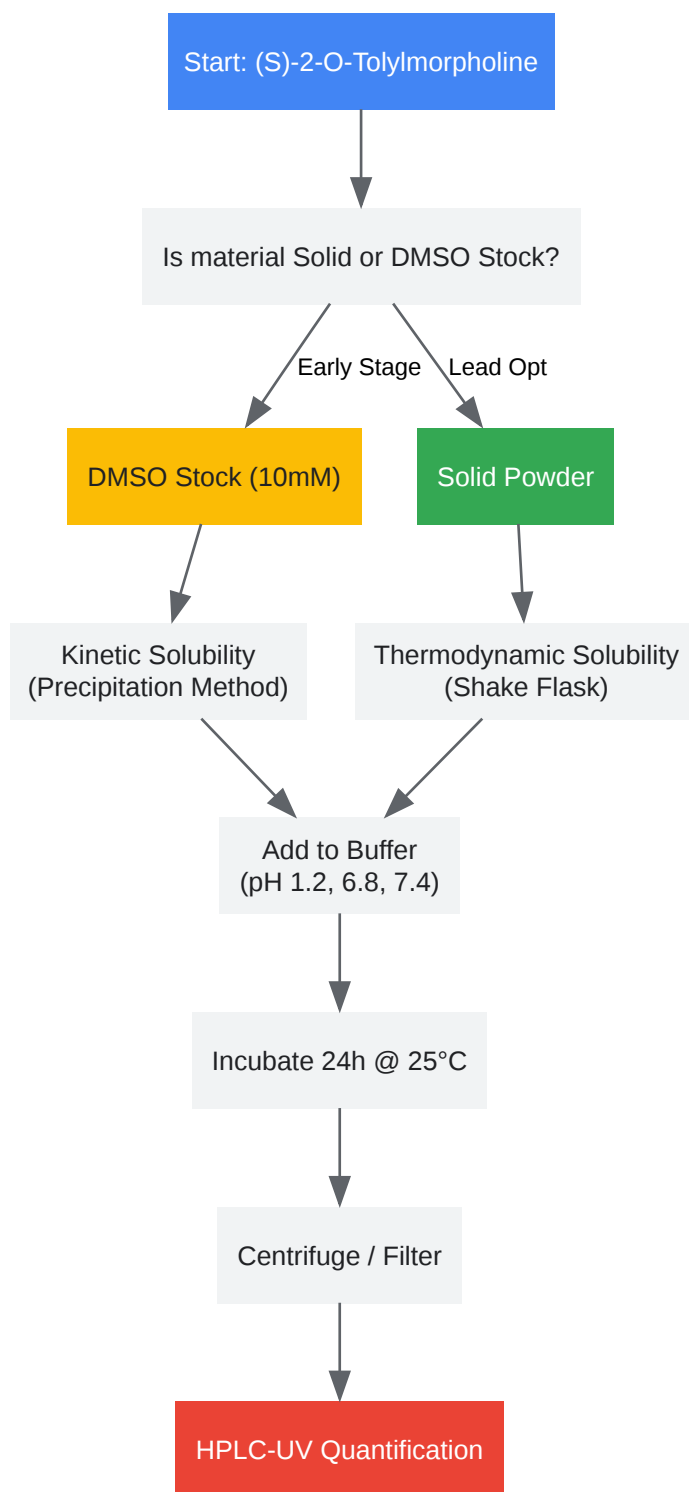
Step 3: Phase Separation

- Centrifuge samples at 10,000 RPM for 10 minutes to pellet undissolved solids.
- Self-Validation: Measure the pH of the supernatant. If the pH has shifted by >0.2 units due to the amine's basicity, re-adjust and re-equilibrate.

Step 4: Analysis

- Carefully aspirate the supernatant.
- Dilute with mobile phase (e.g., 50:50 Acetonitrile:Water) to fit the calibration range.
- Quantify via HPLC-UV (210 nm or 254 nm).

Solubility Decision Tree



[Click to download full resolution via product page](#)

Figure 1: Decision matrix for selecting Kinetic vs. Thermodynamic solubility methods based on development stage.

Methodology 2: LogP & LogD Determination

Objective: Measure lipophilicity.

- LogP: Partitioning of the neutral species (requires $\text{pH} > \text{pKa} + 2$, i.e., $\text{pH} \sim 10.5$, or calculation).
- LogD (7.4): Distribution coefficient at physiological pH (mixture of ionized and neutral species).

Recommended Method: Miniaturized Shake-Flask (Octanol/Water).

Protocol (Miniaturized)

- Preparation:
 - Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.
 - Prepare a 10 mM stock solution of **(S)-2-O-Tolylmorpholine** in DMSO.
- Partitioning:
 - In a 2 mL vial, combine 490 μL Buffer (pH 7.4) and 490 μL Octanol.
 - Add 20 μL of compound stock.
 - Total Volume: 1 mL. Final DMSO: 2%.
- Equilibration:
 - Vortex vigorously for 1 hour at room temperature.
 - Centrifuge at 2000 RPM for 20 minutes to ensure complete phase separation.
- Quantification:
 - Sample both the Octanol (Top) and Buffer (Bottom) phases.
 - Note: The octanol phase may need dilution if the compound is highly lipophilic.

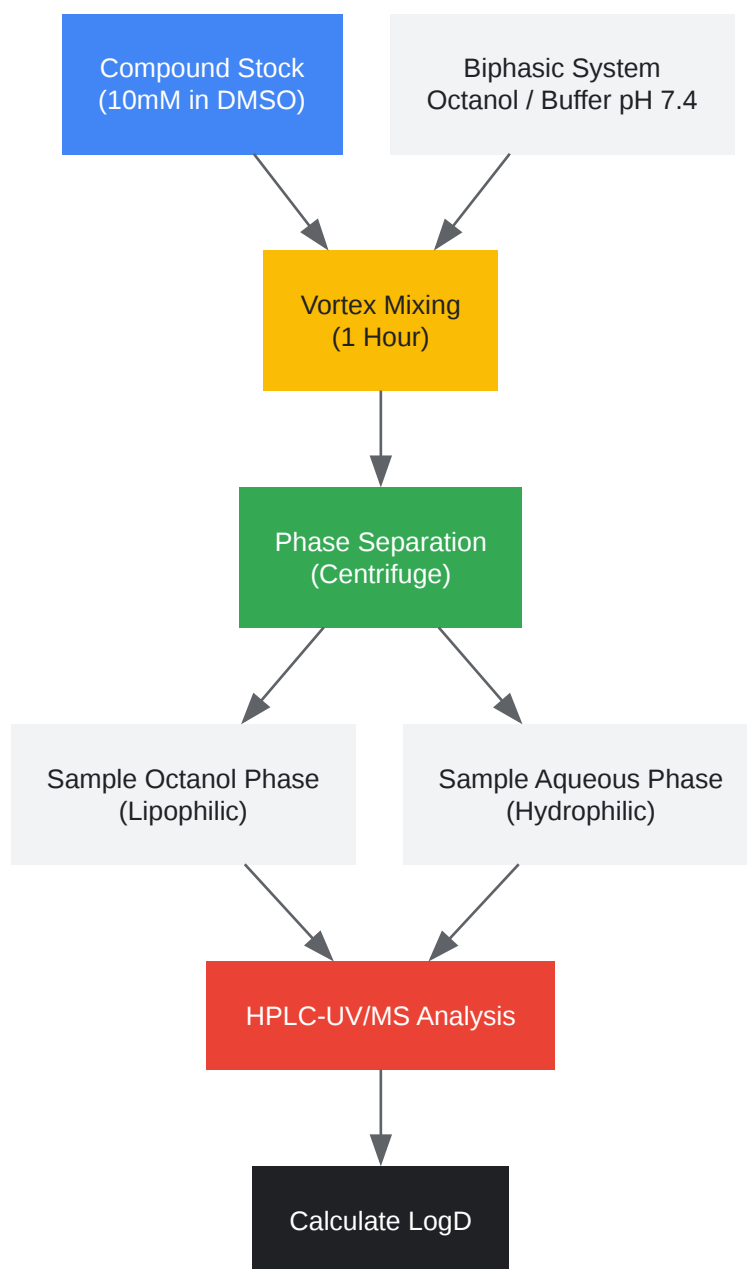
- Analyze via HPLC.
- Calculation:

HPLC Analytical Conditions

To ensure specificity for the (S)-enantiomer and avoid interference:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.[3]
 - Gradient: 5% B to 95% B over 10 mins.
- Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).
- Chiral Verification (Optional): If enantiomeric purity is in question, use a Chiralpak IA or AD-H column with Hexane/IPA mobile phase.

LogD Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Step-by-step workflow for miniaturized shake-flask LogD determination.

Data Interpretation & Troubleshooting

Interpreting the Results

- If $\text{LogD}(7.4) < 0$: The compound is highly hydrophilic. It may have difficulty crossing the BBB passively but will be highly soluble.

- If $\text{LogD}(7.4) > 2.5$: High lipophilicity. Good BBB potential, but risk of high plasma protein binding and metabolic clearance.
- Ideal Target: For an NRI, a $\text{LogD}(7.4)$ between 1.0 and 2.0 is often ideal, balancing solubility and permeability.

Common Pitfalls

- pH Drift: Morpholines are bases. If the buffer capacity is too low, the compound itself will raise the pH, artificially increasing the apparent LogD (by increasing the neutral fraction). Always measure pH after equilibrium.
- Emulsions: If the octanol/water interface is cloudy, centrifugation was insufficient. This leads to erroneous concentration readings.
- Adsorption: Lipophilic amines can stick to plastic. Use glass vials and low-binding pipette tips.

References

- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." *Advanced Drug Delivery Reviews*.
- Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.
- Rothman, R. B., & Baumann, M. H. (2006).^[4] "Therapeutic potential of monoamine transporter substrates." *Current Topics in Medicinal Chemistry*. (Context on Phenylmorpholine analogs).
- EPA CompTox Dashboard. "2-(2-methylphenyl)morpholine Physicochemical Data." ^[4]
- OECD Guidelines for the Testing of Chemicals. "Test No. 105: Water Solubility."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- [2. chemimpex.com](https://www.chemimpex.com) [[chemimpex.com](https://www.chemimpex.com)]
- [3. Morpholine CAS#: 110-91-8](https://www.m.chemicalbook.com) [[m.chemicalbook.com](https://www.m.chemicalbook.com)]
- [4. 2-Phenylmorpholine - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- To cite this document: BenchChem. [Comprehensive Physicochemical Profiling: (S)-2-O-Tolylmorpholine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13064414/docs#comprehensive-physicochemical-profiling-s-2-o-tolylmorpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)